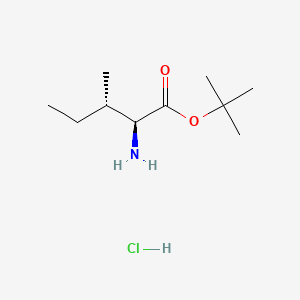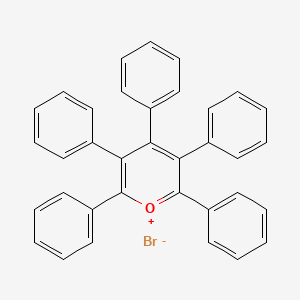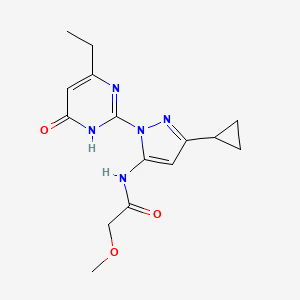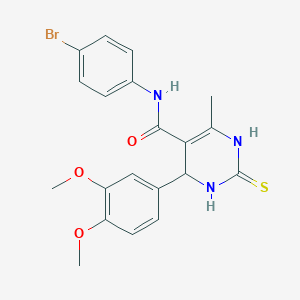
N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide” consists of a fluorophenyl group, a phenylfuran group, and a propanamide group. The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide” could involve various transformations of the boron moiety, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods: N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide and its derivatives have been synthesized through various chemical reactions, offering insights into efficient synthetic routes and structural analysis. These compounds have been characterized using techniques like 1H, 13C-NMR, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2020); (Manolov, Ivanov, & Bojilov, 2022).
Potential Therapeutic Applications
- Anticonvulsant Activity: Certain derivatives of N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide have been studied for their potential anticonvulsant properties. These studies contribute to understanding the pharmacophore requirements for anticonvulsant activity (Kamal, Shakya, Ahsan, & Jawaid, 2013).
Biological Evaluation and Pharmacokinetics
- Pharmacokinetic Studies: Research has been conducted on the pharmacokinetics and metabolism of related propanamide compounds in animal models. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for their potential therapeutic use (Wu et al., 2006).
Antimicrobial and Antiviral Properties
- Antimicrobial and Antiviral Activity: Some studies have explored the antimicrobial and antiviral properties of flurbiprofen derivatives, which include compounds structurally related to N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide. These findings can be pivotal in the development of new drugs for treating infectious diseases (Çıkla et al., 2013).
Molecular Detection and Analysis
- Detection and Characterization Techniques: Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to detect and characterize compounds like flutamide, which shares a propanamide moiety with N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide. These methods are vital for drug analysis and quality control in pharmaceuticals (Khan et al., 2015).
Zukünftige Richtungen
The future directions for research on “N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide” could involve further exploration of its synthesis, particularly the protodeboronation of unactivated alkyl boronic esters . Additionally, given the biological potential of similar indole derivatives , there may be potential for this compound to be explored for therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c20-16-8-4-5-9-17(16)21-19(22)13-11-15-10-12-18(23-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINJNKHOQYKCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)
![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)
![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)





